![molecular formula C26H30N4O2S B2679101 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide CAS No. 1052659-37-6](/img/structure/B2679101.png)

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

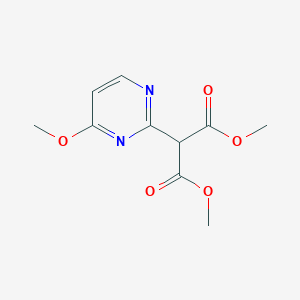

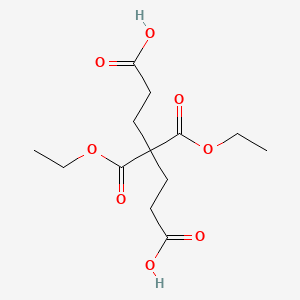

The compound “2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It’s part of a novel design approach for cancer drug development by incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore to construct dual-acting inhibitors .

Synthesis Analysis

The compound was synthesized as part of a series of compounds designed to inhibit PI3K and HDAC . The synthesis process involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore .Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . It has additional functional groups attached to it, including an isopropyl group and a butanamide group .Chemical Reactions Analysis

The compound was synthesized as part of a series of compounds, and showed inhibitory activities against PI3K and HDAC . This suggests that it can participate in chemical reactions with these enzymes, leading to their inhibition .科学的研究の応用

Synthesis and Antitumor Evaluation

Compounds derived from the quinazolinone scaffold, including those similar to the specified chemical structure, have been synthesized and evaluated for their antitumor activities. A study demonstrated that certain trimethoxyanilides based on the 4(3H)-quinazolinone scaffolds exhibited broad-spectrum antitumor efficiency against multiple cell lines belonging to various tumor subpanels. This highlights the compound's potential in cancer treatment research, offering a foundational approach for developing new antitumor agents (M. Mohamed et al., 2016).

Antimicrobial Activity

Further research into quinazolinone derivatives has explored their applications in combating microbial infections. For instance, new heterocyclic compounds synthesized from quinazolinone precursors, including furothiazolo pyrimido quinazolinones, exhibited significant antimicrobial activity against a variety of microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing fight against drug-resistant bacteria and fungi (A. Abu‐Hashem, 2018).

Mechanisms of Action and Molecular Docking Studies

Molecular docking studies have been conducted to understand the mechanisms through which quinazolinone derivatives exert their biological effects. These studies help in identifying the binding modes and interactions of such compounds with target proteins, aiding in the rational design of more effective and selective therapeutic agents. For example, novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad spectrum antitumor activity, underpinned by molecular docking methodology that revealed similar binding modes to known inhibitors, suggesting their potential as effective anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis Techniques

Research has also focused on developing efficient synthesis techniques for quinazolinone derivatives. These methods aim to improve yields, reduce reaction times, and minimize environmental impact, facilitating the production of these compounds for further biological evaluation. An example includes the efficient ionic liquid-mediated synthesis of substituted quinazolinones, demonstrating advancements in green chemistry and synthesis methodology (A. Yadav et al., 2013).

作用機序

将来の方向性

The compound and its related derivatives show promise as potential anticancer therapeutics . Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity, evaluating their efficacy and safety in preclinical and clinical studies, and exploring their potential applications in the treatment of other diseases .

特性

IUPAC Name |

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2S/c1-6-21(24(31)27-18-13-11-17(12-14-18)15(2)3)33-26-28-20-10-8-7-9-19(20)23-29-22(16(4)5)25(32)30(23)26/h7-16,21-22H,6H2,1-5H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZLCDWYAXBKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2679027.png)

![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)

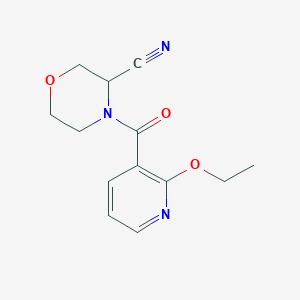

![2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2679038.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-({5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B2679040.png)